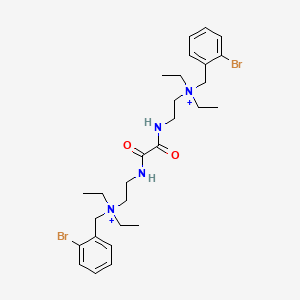
Mideplanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mideplanin is a semisynthetic glycopeptide antibacterial agent derived from teicoplanin. It was initially studied for its effectiveness against Gram-positive bacteria. further development of this compound as a therapeutic agent has been discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mideplanin is synthesized through the modification of teicoplanin. The process involves the formation of an amide derivative. The specific synthetic route and reaction conditions for this compound are not extensively documented in the public domain. the general approach involves the use of teicoplanin as a starting material, followed by chemical modifications to introduce the amide functionality .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its discontinued development. Typically, the production of glycopeptide antibiotics involves fermentation processes followed by chemical modifications. The fermentation process uses specific strains of actinomycetes, which produce the glycopeptide core structure. Subsequent chemical modifications are carried out to introduce the desired functional groups.
Chemical Reactions Analysis
Types of Reactions: Mideplanin, like other glycopeptide antibiotics, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amide or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Mideplanin has been studied primarily for its antibacterial properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the synthesis and modification of glycopeptide antibiotics.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, although its development was discontinued.
Mechanism of Action
Mideplanin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria. This binding inhibits the transglycosylation step in cell wall synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell death. The molecular targets of this compound are the peptidoglycan precursors in the bacterial cell wall .
Comparison with Similar Compounds
Mideplanin is similar to other glycopeptide antibiotics such as:
Vancomycin: Another glycopeptide antibiotic that also targets the bacterial cell wall but has a different structure and spectrum of activity.
Teicoplanin: The parent compound from which this compound is derived. Teicoplanin has a broader spectrum of activity and is used clinically.
Dalbavancin: A newer glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Uniqueness of this compound: this compound’s uniqueness lies in its specific chemical modifications, which were intended to enhance its antibacterial activity and pharmacokinetic properties. due to its discontinued development, it did not reach the same level of clinical use as other glycopeptide antibiotics .
Properties
CAS No. |
113653-74-0 |
|---|---|
Molecular Formula |
C93H109Cl2N11O32 |
Molecular Weight |
1963.8 g/mol |
IUPAC Name |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
InChI Key |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


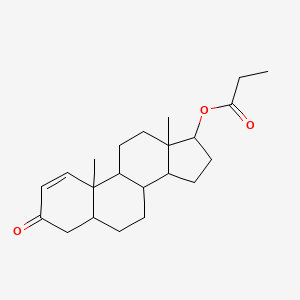

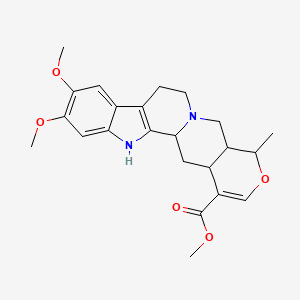
![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)
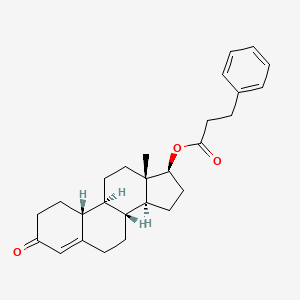
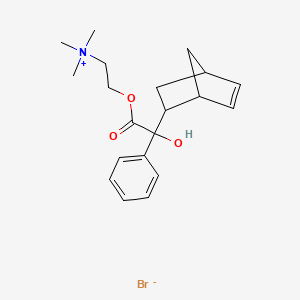




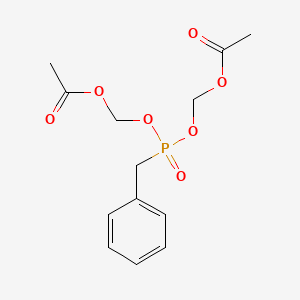
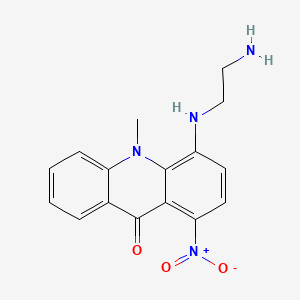
![18-Methyl-7-oxapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-triene-5,17-dione](/img/structure/B10785174.png)
